5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole
Description
Properties
IUPAC Name |
5-methyl-4-nitro-2,1,3-benzoselenadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2Se/c1-4-2-3-5-6(9-13-8-5)7(4)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEFIUKGQYQFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=N[Se]N=C2C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole typically involves the nitration of 5-methylbenzo[c][1,2,5]selenadiazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: 5-Methyl-4-aminobenzo[c][1,2,5]selenadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . The compound may interact with cellular proteins and enzymes, disrupting normal cellular functions and leading to cell death.
Comparison with Similar Compounds
Anticancer Activity
Key comparisons include:
- Isopropyl benzo[c][1,2,5]selenadiazole-5-carboxylate (4d) : Exhibited superior anticancer activity in vitro compared to other derivatives (4a–e) in MCF-7 cells, likely due to enhanced serum albumin (BSA) binding capacity, which improves cellular uptake .
- 4-(Benzo[c][1,2,5]selenadiazol-6-yl)benzene-1,2-diamine (BSBD) : Induced apoptosis in glioma cells via mitochondrial pathways and p53 activation .
Table 1: Anticancer Activity of Selected Selenadiazoles
Table 2: Reactivity Comparison
Protein Binding and Cellular Uptake
Selenadiazoles bind to serum albumin (BSA) via hydrophobic interactions and hydrogen bonding, improving antitumor efficacy. Compound 4d’s isopropyl group enhances BSA affinity, suggesting that substituents at position 5 critically modulate binding . The nitro group in 5-Methyl-4-nitrobenzo[...]selenadiazole may further stabilize BSA interactions through dipole–dipole forces.
Biological Activity
5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole is a compound of growing interest due to its diverse biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the latest findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of selenadiazoles, which are known for their unique electronic properties and biological activities. The presence of selenium in its structure contributes to its reactivity and interaction with biological systems.
Antiviral Activity
Recent studies have demonstrated the antiviral potential of this compound against influenza viruses. A notable study investigated its effects on H1N1 virus-infected cells:
- In Vitro Studies : The compound was tested using Madin-Darby canine kidney (MDCK) cells infected with H1N1. Results indicated that this compound significantly improved cell survival rates and inhibited viral replication. The mechanisms involved included:
Table 1: Summary of Antiviral Effects
| Study Parameter | Result |
|---|---|
| Cell Type | MDCK Cells |
| Virus | H1N1 |
| Survival Rate | Increased |
| Apoptosis Inhibition | Yes |
| Cytokine Production | Inhibited |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study focusing on its antiproliferative effects revealed:
- Cell Line Testing : The compound was tested on A549 lung cancer cells.
- Mechanism of Action : It induced cell cycle arrest and apoptosis in a dose-dependent manner. This was associated with activation of caspase pathways and modulation of key signaling pathways involved in cancer progression .
Table 2: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15 | Caspase activation |
| Other Tested Lines | Varies | Cell cycle arrest |
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- Influenza Treatment : In vivo studies demonstrated that treatment with this compound alleviated lung damage in H1N1-infected mice. Histological analysis showed reduced inflammation and apoptosis in lung tissues .
- Cancer Therapy : A recent investigation into its effects on different cancer cell lines revealed that it could effectively inhibit growth across multiple types, including breast and prostate cancer cells .
Q & A
What are the common synthetic routes for preparing 5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole, and how do reaction conditions influence yield and purity?
Level: Basic
Answer:
The synthesis typically involves condensation reactions between selenium precursors (e.g., SeO₂) and diamines or substituted benzaldehydes. For example, derivatives are synthesized by refluxing substituted benzaldehydes with aminotriazoles in ethanol under acidic conditions, followed by solvent evaporation and filtration . Reaction parameters such as solvent polarity (e.g., acetonitrile for charge-transfer complexes), reflux duration, and stoichiometric ratios significantly impact yield and purity. Computational pre-screening of reactant compatibility (e.g., via DFT) can optimize conditions .
Which characterization techniques are most effective for confirming the structure of selenadiazole derivatives?
Level: Basic
Answer:
Key techniques include:
- Spectroscopy : UV-Vis (charge-transfer bands), FTIR (C-Se-N stretching), and NMR (¹H/¹³C for substituent analysis) .
- Crystallography : Single-crystal X-ray diffraction (CCDC deposition) resolves bond lengths and angles, critical for verifying selenium heterocycle geometry .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
How do selenadiazole derivatives modulate apoptotic pathways in cancer cells, and what experimental approaches can elucidate their mechanism of action?
Level: Advanced
Answer:
Derivatives like 4d (isopropyl benzo[c][1,2,5]selenadiazole-5-carboxylate) induce apoptosis via mitochondrial pathways, activating caspases-3/9 and PARP cleavage . Mechanistic studies employ:
- Flow cytometry : PI staining for cell cycle analysis (sub-G1 population) and Annexin V assays .
- Western blotting : Monitor phosphorylation of p53, AKT, and MAPKs (JNK, ERK) .
- Fluorescence quenching : Assess BSA binding to correlate cellular uptake with activity .
What computational methods are employed to predict the electronic properties of selenadiazole-based charge-transfer complexes?
Level: Advanced
Answer:
Density Functional Theory (DFT) with basis sets (e.g., 3-21G) optimizes geometries and calculates HOMO-LUMO gaps, electron affinity, and ionization potential. Charge-transfer complexes with quinones are modeled to compare donor-acceptor interactions, with selenium’s polarizability enhancing charge separation . Time-dependent DFT (TD-DFT) predicts UV-Vis absorption shifts, aiding in material design for optoelectronics .
What in vitro assays are recommended for assessing the antioxidant activity of selenadiazole derivatives?
Level: Basic
Answer:
- Dihydroethidium (DHE) staining : Quantifies ROS levels in osteoblasts or cancer cells .
- MTT assay : Measures cell viability under oxidative stress (e.g., dexamethasone-induced damage) .
- Thiobarbituric acid reactive substances (TBARS) : Evaluates lipid peroxidation in cellular models .
How does the interaction with serum albumin influence the pharmacokinetics and antitumor efficacy of selenadiazole derivatives?
Level: Advanced
Answer:
Binding to BSA enhances cellular uptake via hydrophobic interactions and hydrogen bonding, prolonging plasma half-life. Fluorescence titration (Stern-Volmer analysis) determines binding constants (Kₐ ~10⁴ M⁻¹), with stronger binders (e.g., 4d) showing higher anticancer activity. Competitive displacement assays (e.g., warfarin as a site-specific probe) identify binding sites .
What are the key factors affecting the solubility and cellular uptake of selenadiazole derivatives in biological systems?
Level: Basic
Answer:
- Lipophilicity : LogP values >2 improve membrane permeability but may reduce aqueous solubility.
- Substituent effects : Bulky groups (e.g., isopropyl in 4d) enhance BSA binding and solubility in serum .
- Crystallinity : Amorphous formulations (via milling or co-solvents) improve bioavailability .
What strategies can resolve contradictions in activity data between selenadiazole derivatives across cell lines?
Level: Advanced
Answer:
- Structure-Activity Relationship (SAR) : Correlate substituents (e.g., nitro vs. carboxylate) with IC₅₀ values in multiple cell lines .
- Pathway-specific inhibitors : Use kinase inhibitors (e.g., JNK/ERK blockers) to isolate signaling mechanisms .
- Metabolic profiling : LC-MS/MS identifies metabolite interference or degradation products .
How can DFT guide the design of selenadiazole derivatives with optimized optoelectronic properties?
Level: Advanced
Answer:
DFT predicts HOMO-LUMO energy gaps (e.g., 2.5–3.0 eV for charge-transfer complexes), guiding the selection of electron-deficient acceptors (e.g., quinones) for red-shifted absorption. Selenium’s larger atomic radius vs. sulfur lowers band gaps, enhancing conductivity in polymers. Substituent tuning (e.g., alkyl chains) improves solubility without sacrificing charge mobility .
What are the primary biological targets of selenadiazole derivatives, and how are target engagement studies conducted?
Level: Basic
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
